2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide
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Overview
Description
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups, as well as a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boron reagents with halogenated precursors in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Halogenated positions in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]PROPANAMIDE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14ClF6N3O3 |
---|---|
Molecular Weight |
493.8 g/mol |
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide |
InChI |
InChI=1S/C20H14ClF6N3O3/c1-8(30-16(9-2-3-9)15(21)17(29-30)20(25,26)27)18(32)28-10-4-5-11-12(19(22,23)24)7-14(31)33-13(11)6-10/h4-9H,2-3H2,1H3,(H,28,32) |
InChI Key |
GQPQLHBCZMCHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N3C(=C(C(=N3)C(F)(F)F)Cl)C4CC4 |
Origin of Product |
United States |
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